molecular formula C11H9F3N2O2S B13476447 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid

Cat. No.: B13476447
M. Wt: 290.26 g/mol
InChI Key: POBNHKJMCUDMOV-BJILWQEISA-N
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Description

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid is a compound that combines a thiophene ring with a pyrazole ring, linked via an ethenyl group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrazole is a five-membered ring containing two nitrogen atoms. Trifluoroacetic acid is often used as a reagent or catalyst in organic synthesis due to its strong acidity and ability to stabilize reaction intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole is unique due to its combination of a thiophene ring and a pyrazole ring, which provides a distinct set of chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various reactions.

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H8N2S.C2HF3O2/c1-2-9(12-7-1)4-3-8-5-6-10-11-8;3-2(4,5)1(6)7/h1-7H,(H,10,11);(H,6,7)/b4-3+;

InChI Key

POBNHKJMCUDMOV-BJILWQEISA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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